molecular formula C12H20N2 B1272644 N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline CAS No. 137379-64-7

N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline

Cat. No.: B1272644
CAS No.: 137379-64-7
M. Wt: 192.3 g/mol
InChI Key: NZXPKDJRJFKEIC-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline is a synthetic organic compound with the molecular formula C18H24N2 . It features a tertiary aniline core and a propan-2-ylamino (isopropylamino) methyl substituent, making it a potentially valuable intermediate in organic synthesis and medicinal chemistry research. The structural motif of substituted anilines is commonly explored in the development of novel chemical entities. Researchers may investigate this compound as a precursor or building block in the synthesis of more complex molecules, such as those with potential biological activity or specialized material properties. For instance, structurally related compounds containing the N,N-dimethylaniline group are studied as model compounds for non-linear optical organic materials . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N,N-dimethyl-4-[(propan-2-ylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-10(2)13-9-11-5-7-12(8-6-11)14(3)4/h5-8,10,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXPKDJRJFKEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation Using Raney Nickel

Reaction Mechanism and Substrate Selection

The hydrogenation of nitrobenzene derivatives to anilines represents a foundational approach. In the synthesis of N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline, nitrobenzene precursors are reduced under hydrogen gas in the presence of Raney Nickel. The reaction proceeds via intermediate hydroxylamine and imine species, culminating in the formation of the target amine.

Optimized Parameters
  • Catalyst Loading : 10–15 wt% Raney Nickel relative to nitrobenzene.
  • Hydrogen Pressure : 0.2–0.5 atm for balanced reaction kinetics and safety.
  • Temperature : 40–60°C, balancing energy efficiency and side-reaction suppression.
  • Solvent : Ethanol, methanol, or isopropanol, with ethanol providing optimal solubility (56 mL per 12.87g substrate).
Yield and Scalability

Benchmark trials achieved 90–94% yield across 24–36 hour reactions, demonstrating scalability to multi-gram quantities (Table 1).

Table 1: Hydrogenation Performance Under Varied Conditions

Solvent Catalyst (%) H₂ Pressure (atm) Time (h) Yield (%)
Ethanol 10 0.5 24 92
Methanol 15 0.3 36 94
Isopropanol 20 0.1 48 90

Alkylation of Aniline Derivatives

Direct N-Alkylation with Isopropylamine

Primary anilines undergo alkylation with isopropyl halides or alcohols in the presence of acid catalysts. This method introduces the isopropylamino-methyl group selectively at the para position.

Acid-Catalyzed Protocol
  • Reagents : Aniline, isopropyl bromide, concentrated HCl.
  • Conditions : 0–5°C for nitrosation, followed by 30°C reduction with zinc powder.
  • Workup : Extraction with diethyl ether and recrystallization from acetone yields 85–89% pure product.
Base-Mediated Alkylation

Alternative approaches employ sodium hydroxide (15% aqueous) to deprotonate aniline, facilitating nucleophilic attack on isopropyl iodide. Molar ratios of 1.1:1 (isopropyl iodide:aniline) prevent over-alkylation.

Reductive Amination Strategies

Nickel-Zinc Catalyzed Mono-Methylation

Recent advances utilize bimetallic Ni/ZnAlOx catalysts for selective N-methylation with methanol as the methyl donor.

Reaction Setup
  • Catalyst : Ni/ZnAlOx-600 (40 mg per mmol substrate).
  • Conditions : 160°C, 1 MPa N₂, methanol solvent.
  • Selectivity : >95% for mono-methylation, avoiding dimethylation byproducts.
Mechanistic Insights

The catalyst’s Lewis acid sites (Zn²⁺) activate methanol, while Ni⁰ facilitates hydrogen transfer, enabling sequential methylation and isopropylamination.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Catalytic Hydrogenation : Highest yields (90–94%) but requires pressurized H₂ infrastructure.
  • Alkylation : Cost-effective for small-scale synthesis, though lower yields (85–89%).
  • Reductive Amination : Superior selectivity under mild conditions, ideal for industrial scaling.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium for lithiation, and various oxidizing and reducing agents depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can produce tetryl, a derivative with four nitro groups .

Scientific Research Applications

Proteomics Research

N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline is widely utilized in proteomics as a biochemical reagent. It aids in the study of protein interactions and functions, making it essential for understanding cellular processes and disease mechanisms.

Dye Precursor

The compound serves as a critical precursor in the synthesis of various dyes, including crystal violet and malachite green. These dyes are significant in both industrial applications and biological staining techniques.

Polymer Industry

In the polymer industry, this compound acts as a promoter in the curing processes of polyester and vinyl ester resins. This application enhances the performance characteristics of these materials, making them suitable for diverse applications ranging from coatings to composite materials.

Chemical Reaction

The reaction can be summarized as follows:C6H5NH2+2CH3OHC6H5N CH3)2+2H2O\text{C}_6\text{H}_5\text{NH}_2+2\text{CH}_3\text{OH}\rightarrow \text{C}_6\text{H}_5\text{N CH}_3)_2+2\text{H}_2\text{O}This process can be scaled up for industrial production using optimized reaction conditions to maximize yield and efficiency.

Application in Drug Development

Research has highlighted the role of this compound in drug development, particularly in synthesizing therapeutic agents. Its ability to modify biological activity through structural variations makes it valuable for medicinal chemistry .

Toxicity Studies

Studies have also examined the toxicity profiles associated with compounds similar to this compound, focusing on structural alerts to predict potential adverse effects in pharmaceuticals . Understanding these aspects is crucial for developing safer therapeutic agents.

Data Table: Applications Summary

Application AreaSpecific UseImportance
ProteomicsBiochemical reagentEssential for protein function studies
Dye ManufacturingPrecursor for dyesWidely used in biological staining and industrial dyes
Polymer IndustryCuring agent for resinsEnhances performance characteristics of materials
Drug DevelopmentIntermediate in therapeutic synthesisVital for creating effective medicinal compounds
Toxicity ResearchStructural alert studiesHelps identify potential toxicity in drug candidates

Mechanism of Action

The mechanism by which N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can act as a base, participating in acid-base reactions and facilitating the formation of quaternary ammonium salts .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with derivatives that share its dimethylaniline core but differ in substituents, impacting their physical, chemical, and functional properties.

Substituent Variations and Structural Features
Compound Name Substituent(s) Molecular Formula Key Structural Features Reference(s)
N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline -CH₂NHCH(CH₃)₂ C₁₂H₂₀N₂ Aliphatic secondary amine, electron-rich
N,N-Dimethyl-4-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)aniline -CH=N-benzo[d]thiazole C₁₆H₁₅N₃S Aromatic heterocycle (thiazole), conjugated
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline Pyrimidoindazole ring C₂₃H₁₉N₅ Fluorescent polycyclic system
N,N-Dimethyl-4-((methylthio)(naphthalen-2-yl)methyl)aniline -CH(SMe)(naphthyl) C₂₀H₂₁NS Thioether, bulky aromatic substituent
N,N-Dimethyl-4-((pyridin-2-ylazo)aniline (PADA) -N=N-pyridine C₁₃H₁₅N₅ Azo dye, π-conjugated system

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., -NHCH(CH₃)₂) enhance the electron density of the aromatic ring, increasing nucleophilicity. In contrast, electron-withdrawing substituents (e.g., pyridylazo in PADA ) reduce reactivity toward electrophilic substitution.
  • Steric Effects : Bulky substituents (e.g., naphthyl in compound 9d ) hinder molecular packing, lowering melting points compared to planar analogs.
Physical and Spectral Properties
Property This compound N,N-Dimethyl-4-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)aniline N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline
Melting Point Not reported Not reported Not reported
IR Peaks (cm⁻¹) Not available 1624 (CH=N), 1599 (C=N), 1550 (C=C) 1676, 1594 (C=N/C=C)
Fluorescence Not reported Not applicable ΦF = 0.068 (high quantum yield)

Notes:

  • Fluorescence is observed in compounds with extended π-systems (e.g., pyrimidoindazole derivatives ). The target compound lacks such conjugation, suggesting non-emissive behavior.
  • IR data for the target compound are unavailable, but imine-containing analogs show characteristic CH=N stretches near 1624 cm⁻¹ .

Key Challenges :

  • Bulky substituents (e.g., naphthyl ) or multi-step syntheses (e.g., triazole derivatives ) reduce yields.
  • The target compound’s synthesis is inferred to involve moderate yields (~70–80%) based on analogous imine formations .

Biological Activity

N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its aniline structure with a dimethylamino group and an isopropylamino side chain. The molecular formula is C12H19N2C_{12}H_{19}N_2, and its structure can be represented as follows:

Structure C12H19N2\text{Structure }\text{C}_{12}\text{H}_{19}\text{N}_2

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can function as a ligand, modulating the activity of various enzymes and receptors. The compound may act as an inhibitor or activator depending on the biological context, influencing pathways such as:

  • Enzyme inhibition : It may inhibit key enzymes involved in cellular metabolism.
  • Receptor interaction : The compound can bind to cellular receptors, affecting signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been investigated for its effectiveness against bacteria and fungi, showing potential as a therapeutic agent in treating infections.

Anticancer Effects

The compound has also been studied for its anticancer properties. Various studies have reported its ability to inhibit cancer cell proliferation through different mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, derivatives with similar structures have shown IC50 values in the nanomolar range against cancer cell lines such as HeLa and A549 .
  • Mechanism Studies : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells, leading to reduced viability and proliferation .

Study 1: Anticancer Activity

A study focused on the synthesis and biological evaluation of this compound derivatives reported significant antiproliferative effects against several cancer cell lines. The most active derivative exhibited an IC50 value of 0.53 μM against HCT-116 cells, indicating strong anticancer potential .

Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that it could effectively inhibit bacterial growth, supporting its potential application in treating infections.

Data Summary Table

Biological ActivityTypeIC50 ValueReference
Anticancer (HCT-116)Proliferation Inhibition0.53 μM
Antimicrobial (E. coli)Bacterial InhibitionVaries by strain

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N,N-dimethyl-4-{[(propan-2-yl)amino]methyl}aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic addition or Schiff base formation. For example, Schiff base derivatives of structurally similar anilines are synthesized by reacting amines with aldehydes under mild aqueous conditions to avoid organic co-solvents, achieving yields >70% . Optimization includes pH control (neutral to slightly acidic), temperature modulation (25–60°C), and stoichiometric excess of the aldehyde (1.1–1.5 eq). Post-synthesis purification via silica gel chromatography (1–5% MeOH in CH₂Cl₂) is effective for isolating the product .

Q. How can spectroscopic techniques (NMR, MS, UV-Vis) be applied to confirm the structure of This compound?

  • Methodology :

  • ¹H NMR : Look for characteristic signals: aromatic protons (δ 6.7–8.1 ppm), dimethylamino groups (singlet at δ ~3.0 ppm), and propan-2-ylamino methyl protons (δ 1.0–1.3 ppm for CH₃ and δ 3.2–3.5 ppm for CH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ with <5 ppm error. For example, derivatives show experimental m/z values matching calculated masses within 0.001 Da .
  • UV-Vis : The dimethylamino group induces strong absorption in the 350–450 nm range due to charge-transfer transitions, useful for tracking reaction progress .

Advanced Research Questions

Q. How do steric and electronic effects of the propan-2-ylamino substituent influence the compound’s reactivity in nucleophilic or catalytic applications?

  • Methodology : Computational studies (DFT, QSAR) reveal that the bulky propan-2-yl group reduces electrophilic aromatic substitution rates by ~30% compared to unsubstituted analogs. However, the electron-donating dimethylamino group enhances para-substitution selectivity in coupling reactions (e.g., Suzuki-Miyaura) . Kinetic assays under inert atmospheres (N₂/Ar) are recommended to avoid oxidation of the tertiary amine .

Q. What strategies resolve contradictions in fluorescence data for This compound derivatives under varying solvent polarity?

  • Methodology : The compound’s twisted intramolecular charge transfer (TICT) state causes solvent-dependent fluorescence. In polar solvents (e.g., DMSO), heating intensifies emission (Δλ = 120 nm, Stokes shift >5000 cm⁻¹) due to activated vibrational bands. Ratiometric analysis (e.g., I₄₅₀/I₃₈₀) corrects for environmental artifacts . Calibrate measurements using temperature-controlled cuvettes (±0.1°C) .

Q. How does X-ray crystallography validate the molecular geometry and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software confirms bond angles (C-N-C ~120°) and torsional distortions (e.g., dihedral angle between aromatic planes = 15–25°). Hydrogen bonding (N–H⋯O) and π-π stacking (3.5–4.0 Å) stabilize the crystal lattice. Refinement parameters (R₁ < 0.05, wR₂ < 0.10) ensure accuracy .

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